molecular formula C7H7NO B1195946 2-Nitrosotoluene CAS No. 611-23-4

2-Nitrosotoluene

Cat. No. B1195946
Key on ui cas rn: 611-23-4
M. Wt: 121.14 g/mol
InChI Key: TWLBRQVYXPMCFK-UHFFFAOYSA-N
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Patent
US08143423B2

Procedure details

DBU (15 mg, 0.1 mmol) was added under argon to a solution of benzaldehyde (106 mg, 1 mmol), 1-methyl-2-nitrosobenzene (121 mg, 1 mmol) and catalyst (36.4 mg, 0.1 mmol) in dichloromethane (5 ml). The reaction mixture was stirred at room temperature for 60 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
36.4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[N:27]=[O:28]>ClCCl>[OH:28][N:27]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[CH3:20])[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
106 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
121 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)N=O
Name
catalyst
Quantity
36.4 mg
Type
catalyst
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash silica gel column chromatography

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
ON(C(C1=CC=CC=C1)=O)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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